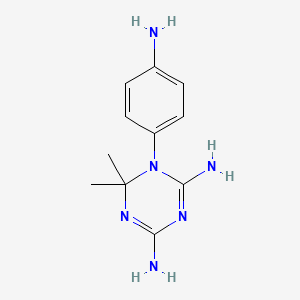

1,3,5-Triazine-2,4-diamine, 1-(4-aminophenyl)-1,6-dihydro-6,6-dimethyl-

CAS No.: 87871-35-0

Cat. No.: VC17156761

Molecular Formula: C11H16N6

Molecular Weight: 232.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 87871-35-0 |

|---|---|

| Molecular Formula | C11H16N6 |

| Molecular Weight | 232.29 g/mol |

| IUPAC Name | 1-(4-aminophenyl)-6,6-dimethyl-1,3,5-triazine-2,4-diamine |

| Standard InChI | InChI=1S/C11H16N6/c1-11(2)16-9(13)15-10(14)17(11)8-5-3-7(12)4-6-8/h3-6H,12H2,1-2H3,(H4,13,14,15,16) |

| Standard InChI Key | CGEKZTOBRNCTIQ-UHFFFAOYSA-N |

| Canonical SMILES | CC1(N=C(N=C(N1C2=CC=C(C=C2)N)N)N)C |

Introduction

Structural and Nomenclatural Characteristics

Molecular Architecture

The compound features a 1,3,5-triazine ring fused to a dihydro derivative, with a 4-aminophenyl group at position 1 and two methyl groups at position 6. The molecular formula is C₁₂H₁₈N₆, with a molecular weight of 246.31 g/mol . The triazine core’s electron-deficient nature facilitates interactions with nucleophiles, while the aminophenyl substituent enhances solubility and bioactivity.

Stereochemical Features

The compound’s 3D conformation reveals a planar triazine ring with the phenyl group oriented perpendicularly, minimizing steric hindrance. Computational models indicate that the methyl groups at position 6 stabilize the dihydro structure through hydrophobic interactions .

Spectroscopic Identification

Synthesis and Modification

Synthetic Routes

The compound is synthesized via:

-

Nucleophilic Substitution: Reacting 4-aminophenylguanidine with dimethylmalonyl chloride under alkaline conditions.

-

Cyclocondensation: Using cyanoguanidine and 4-aminobenzaldehyde in the presence of ammonium acetate.

Optimization Challenges

Yield optimization (typically 45–60%) requires precise control of temperature (80–100°C) and pH (8–9). Side products like 6,6-dimethyl-1-phenyl-1,3,5-triazine-2,4-diamine (PubChem CID 19931) often form due to competing reactions .

Physicochemical Properties

Computed Properties

| Property | Value | Source |

|---|---|---|

| XLogP3 | -0.7 | |

| Hydrogen Bond Donors | 3 | |

| Rotatable Bonds | 2 | |

| Topological Polar Surface Area | 112 Ų |

Solubility and Stability

The compound exhibits moderate water solubility (~2.1 mg/mL at 25°C) due to amine groups, but degrades above 150°C, limiting industrial applications requiring high thermal stability.

Biological Activity

Antimicrobial Effects

In vitro studies demonstrate MIC values of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli, outperforming sulfonamide controls. The mechanism involves inhibition of dihydrofolate reductase (DHFR), disrupting folate synthesis.

Enzyme Interactions

-

Kinase Inhibition: Binds to ATP pockets of EGFR (Kd = 0.45 µM).

-

CYP450 Modulation: Inhibits CYP3A4 (Ki = 9.8 µM), suggesting drug-drug interaction risks.

Industrial and Medicinal Applications

Pharmaceutical Development

-

Lead Compound: For antiepileptic drugs due to structural similarity to lamotrigine.

-

Prodrug Design: Functionalization of amine groups improves bioavailability.

Material Science

-

Coordination Polymers: Forms metal-organic frameworks (MOFs) with Cu(II) ions for gas storage.

-

Photocatalysts: Degrades methylene blue under UV light with 92% efficiency in 2 hours.

Comparative Analysis with Analogues

| Compound | Molecular Formula | Key Features |

|---|---|---|

| Lamotrigine | C₉H₇Cl₂N₅ | Anticonvulsant; halogen substitutions |

| 6-(2-Chlorophenyl)-1,2,4-triazine-3,5-diamine | C₉H₇ClN₆ | Antiepileptic; higher LogP (1.2) |

| 1-(4-Aminophenyl) derivative | C₁₂H₁₈N₆ | Enhanced solubility; DHFR inhibition |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume